2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid
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Overview
Description
2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom and a diazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid typically involves the reaction of 5-fluoro-2,4-dioxo-1,3-diazinan with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring and control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid
- 5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-fluorobenzoic acid
Uniqueness
2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H7FN2O4 |
---|---|
Molecular Weight |
190.13 g/mol |
IUPAC Name |
2-(5-fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid |
InChI |
InChI=1S/C6H7FN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h3H,1-2H2,(H,10,11)(H,8,12,13) |
InChI Key |
JDZUWFWJUODELS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1CC(=O)O)F |
Origin of Product |
United States |
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